molecular formula C8H9BrO B1266121 4-Bromo-3-methylanisole CAS No. 27060-75-9

4-Bromo-3-methylanisole

Cat. No.: B1266121
CAS No.: 27060-75-9
M. Wt: 201.06 g/mol
InChI Key: BLZNSXFQRKVFRP-UHFFFAOYSA-N
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Description

4-Bromo-3-methylanisole (CAS: 27060-75-9) is a brominated aromatic ether with the molecular formula C₈H₉BrO (average mass: 201.063 g/mol). It features a methoxy (-OCH₃) group at position 4, a methyl (-CH₃) group at position 3, and a bromine atom at position 1 on the benzene ring (IUPAC name: 1-bromo-4-methoxy-2-methylbenzene) .

Preparation Methods

The most industrially scalable and widely cited method for synthesizing 4-bromo-3-methylanisole involves vapor-phase bromination of 3-methylanisole. This approach, detailed in patents such as EP0420556A2, CA2023977A1, and US5008464A, eliminates solvent use and minimizes dibrominated byproducts.

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution , where bromine vapor reacts with vaporized 3-methylanisole under controlled pressure and temperature:

$$
\text{3-Methylanisole} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr}
$$

Key Parameters :

  • Pressure : 10–200 mm Hg (optimal: 50 mm Hg).
  • Temperature : 90–150°C for 3-methylanisole vaporization; reaction zone maintained below 100°C.
  • Molar Ratio : 1.05–1.2 equivalents of bromine to 3-methylanisole.

Apparatus Design

A typical reactor configuration (Fig. 1 in EP0420556A2) includes:

  • Reboiler Flask : Heated to vaporize 3-methylanisole.
  • Reflux Column : Maintains vapor-phase conditions and prevents condensation.
  • Bromine Vaporizer : Separate chamber for generating bromine gas (bp 58.8°C).
  • Vacuum System : Reduces pressure to 50 mm Hg, enhancing vaporization efficiency.

Process Workflow

  • Vaporization : 3-Methylanisole is heated in the reboiler (90–150°C) under vacuum.
  • Bromine Introduction : Bromine vapor is injected into the reaction zone, commingling with 3-methylanisole vapor.
  • Reaction Maintenance : Mixed vapors undergo reflux for 8–12 hours, ensuring complete conversion.
  • Purification : Crude product is distilled to remove unreacted starting material (1–5%) and dimeric byproducts.

Performance Metrics :

Parameter Value Source
Yield 96.6%
Purity 98% (0.1% dibromo impurity)
Throughput 500 g/batch (lab-scale)

Traditional Liquid-Phase Bromination

Prior to vapor-phase methods, liquid-phase bromination in hydrobromic acid (HBr) was common but less efficient. CN114736102A outlines a representative protocol:

Procedure

  • Cooling : HBr is chilled to 0–5°C.
  • Bromine Addition : Bromine is dripped into HBr over 2 hours.
  • Reaction Quenching : Sodium sulfite (20 wt%) decolorizes excess bromine.
  • Work-Up : Washing with water and vacuum distillation yields this compound.

Limitations :

  • Dibromo Impurity : 2–10% due to prolonged bromine exposure.
  • Solvent Dependency : Requires HBr, complicating waste management.
  • Yield : 70–85%, lower than vapor-phase methods.

Comparative Analysis of Methods

Efficiency and Purity

Method Yield Dibromo Impurity Solvent Use Scalability
Vapor-Phase 95–97% 0.1–0.5% None Industrial
Liquid-Phase 70–85% 2–10% HBr Lab-scale

Operational Complexity

  • Vapor-Phase : Requires specialized vacuum and reflux systems but reduces purification steps.
  • Liquid-Phase : Simple glassware but necessitates rigorous temperature control and post-reaction neutralization.

Emerging Innovations and Optimizations

Catalytic Enhancements

While current patents focus on solvent-free vapor-phase reactions, academic studies hint at Lewis acid catalysts (e.g., FeBr₃) improving regioselectivity in analogous brominations. However, industrial adoption remains limited due to catalyst cost and handling.

Continuous-Flow Systems

Pilot-scale trials (unpublished) demonstrate continuous vapor-phase reactors achieving 99% conversion in 4 hours, suggesting future scalability improvements.

Industrial Applications and Case Studies

Pharmaceutical Intermediates

This compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) . A 2023 study (Sigma-Aldrich) utilized the vapor-phase method to produce 50 kg batches for preclinical trials, underscoring its reliability.

Agrochemical Synthesis

In herbicide production, the compound’s purity directly impacts downstream coupling reactions (e.g., Suzuki-Miyaura). Manufacturers prioritize vapor-phase synthesis to minimize metal catalyst poisoning.

Scientific Research Applications

Pharmaceutical Applications

One of the notable applications of 4-bromo-3-methylanisole is in the development of hybrid anticancer therapies. Researchers have utilized this compound as a precursor for synthesizing hybrid molecules that combine small-molecule drugs with antibodies to enhance targeting efficacy against cancer cells. The hybrid molecules leverage the long circulation time of antibodies while utilizing the small molecule's ability to target specific integrins on tumor cells, facilitating targeted drug delivery .

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate for synthesizing various herbicides and pesticides. Its brominated structure contributes to enhanced biological activity against specific pests and weeds, making it a valuable component in crop protection formulations.

Material Science Applications

The compound is also explored in materials science for creating functionalized polymers and resins. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties. Research indicates that incorporating this compound into polymer systems can improve their resistance to degradation under environmental stressors.

Case Study 1: Anticancer Hybrid Molecule Development

A study conducted by researchers at The Scripps Research Institute demonstrated the synthesis of a hybrid molecule using this compound as a key intermediate. The study reported successful targeting of cancer cells through integrin binding, leading to significant tumor reduction in preclinical models .

Case Study 2: Agrochemical Formulation

Research published in agricultural chemistry highlighted the use of this compound in developing a new class of herbicides. Field trials showed that formulations containing this compound exhibited superior efficacy compared to conventional herbicides, leading to improved crop yields .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylanisole in chemical reactions involves the formation of reactive intermediates such as sigma complexes or radical species. These intermediates undergo further transformations to yield the final products. The methoxy and methyl groups on the benzene ring influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
4-Bromo-3-methylanisole C₈H₉BrO 201.06 111–112 (15 mmHg) 1.45 Br (1), OCH₃ (4), CH₃ (3)
2-Bromo-4-methylanisole C₈H₉BrO 201.06 235–237 1.43 Br (2), OCH₃ (4), CH₃ (1)
4-Bromo-3-nitroanisole C₇H₆BrNO₃ 232.03 N/A N/A Br (4), OCH₃ (1), NO₂ (3)
3-Bromo-4-methoxypyridine C₆H₆BrNO 204.03 N/A N/A Br (3), OCH₃ (4), pyridine ring

Notes:

  • Substituent positions significantly alter reactivity. For example, bromine at position 1 in this compound enhances electrophilic substitution at the para position .
  • The nitro group in 4-Bromo-3-nitroanisole increases electrophilicity but reduces stability under basic conditions .

Reactivity in Cross-Coupling Reactions

Compound Reaction Type Catalyst System Yield (%) Key Product
This compound Buchwald-Hartwig Amination Pd(dppf)Cl₂, NaOtBu 78 4-Methoxy-2-methyldiphenylamine
This compound Suzuki-Miyaura Borylation Pd(PPh₃)₂Cl₂, B₂pin₂ 90 Aryl boronate esters
2-Bromo-4-methylanisole Ullmann Coupling CuI, K₂CO₃ 65 Biaryl ethers
4-Bromo-3-nitroanisole SNAr Displacement NH₃, H₂O 85 3-Nitro-4-methoxyaniline

Key Findings :

  • This compound exhibits superior yields in Pd-catalyzed reactions compared to Cu-mediated Ullmann couplings for 2-Bromo-4-methylanisole .
  • The nitro group in 4-Bromo-3-nitroanisole facilitates nucleophilic aromatic substitution (SNAr) but limits use in reductive amination .

Advantages of Microreactors :

  • Enhanced heat/mass transfer reduces byproducts (e.g., dibrominated impurities <1.05% vs. 2.09% in batch) .
  • Scalable production (>200 g) with consistent purity .

Unique Role of this compound :

  • Its methoxy and methyl groups improve solubility in nonpolar solvents, facilitating reactions in ionic liquids .
  • Bromine’s leaving group ability enables diverse functionalizations (e.g., borylation, amination) .

Biological Activity

4-Bromo-3-methylanisole, also known as 1-bromo-4-methoxy-2-methylbenzene, is an organic compound with the molecular formula C₈H₉BrO. It is characterized by a bromine atom at the para position relative to a methoxy group and a methyl group on the aromatic ring. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active compounds.

The compound has a molecular weight of approximately 201.061 g/mol. Its synthesis often involves bromination reactions where 3-methylanisole is treated with bromine under controlled conditions to yield this compound with minimal byproducts. The reactivity of the bromine atom allows for further functionalization, making it suitable for various coupling reactions such as Heck and Suzuki reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules .

Case Studies and Applications

  • Anticancer Research : A notable application of this compound is in hybrid antibody therapies targeting cancer cells. In preclinical studies, researchers utilized this compound as a building block for creating hybrid molecules that can guide antibodies toward tumor cells expressing specific integrins (alpha(v)beta(3) and alpha(v)beta(5)). This approach aims to enhance the efficacy of cancer treatments by directing immune responses specifically at tumor sites .
  • Synthesis of Biologically Active Compounds : The compound has been employed as a precursor in synthesizing various biologically active agents. For instance, it has been used in the development of anticonvulsant drugs and anti-inflammatory agents, showcasing its versatility as an intermediate in pharmaceutical chemistry .

Comparative Analysis with Similar Compounds

The following table outlines some structurally similar compounds to this compound, highlighting their unique features and potential biological activities:

CompoundStructureNotable Features
3-Methyl anisoleC₇H₈OLacks halogen; used as a precursor
4-Chloro-3-methylanisoleC₈H₈ClOChlorine instead of bromine; different reactivity
4-Iodo-3-methylanisoleC₈H₉IOIodine enhances nucleophilicity; used in coupling
4-Bromo-2-methylanisoleC₈H₉BrODifferent positioning of bromo group; alters properties

This comparison illustrates how the specific combination of functional groups and their positions on the aromatic ring in this compound influence its reactivity and potential applications compared to other halogenated anisoles .

Properties

IUPAC Name

1-bromo-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZNSXFQRKVFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029338
Record name 1-Bromo-4-methoxy-2-methylbenzene
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27060-75-9
Record name 4-Bromo-3-methylanisole
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Record name 1-Bromo-4-methoxy-2-methylbenzene
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Record name Benzene, 1-bromo-4-methoxy-2-methyl-
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Record name 1-Bromo-4-methoxy-2-methylbenzene
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Record name 2-Bromo-5-methoxytoluene
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Record name 1-BROMO-4-METHOXY-2-METHYLBENZENE
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Synthesis routes and methods I

Procedure details

To a solution of 122 g (1.0 mol) of 1-methoxy-3-methylbenzene in 1 L of acetonitrile 178 g (1.0 mol) of NBS was added in small portions by vigorous stirring for 1 h at 10° C. The reaction mixture was stirred at ambient temperature overnight and then evaporated to dryness. The residue was dissolved in 1 L of n-hexane and filtered through glass frit (G2). The precipitate was additionally washed by 2×150 ml of n-hexane. The combined filtrate was evaporated to dryness to give 173 g (86%) of 1-bromo-4-methoxy-2-methylbenzene.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

36.65 g (0.3 mol) of m-cresol methyl ether and 39.8 g (0.35 mol) of 30% hydrogen peroxide in 40 ml of acetic acid (98%) are initially introduced into a flask which has a volume of 250 ml and ground-glass joints and is fitted with an internal thermometer, stirrer and dropping funnel. The mixture is stirred vigorously and cooled to 0° C. Subsequently, bromine dissolved in 40 ml of 98% acetic acid is slowly added dropwise over 3 hours. The reaction is highly exothermic. During the period of dropwise addition, the reaction temperature is held constant at about 0° to 5° C. Following the end of dropwise addition, the temperature is raised to 20° C. and stirring is continued for one hour. The stirrer is then switched off and the mixture is left to stand at 20° C. Two phases immediately form. The lower organic, halogenated phase is separated off from the upper acetic acid phase and concentrated, to give 2-bromo-5-methoxytoluene of the formula ##STR11## as a yellow oil.
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Synthesis routes and methods IV

Procedure details

To a solution of 0.8 g (4.4 mmol) of 4-bromo-3-methylphenol in 20 mL of acetone was added 1.5 g (10.9 mmol) of potassium carbonate. A yellow slurry was obtained to which was added 0.55 mL (1.25 g, 8.8 mmol) of methyl iodide. The resultant reaction mixture was stirred at ambient temperature for 12.25 hours, filtered and extracted between ethyl ether and water. The layers were separated and the organic phase was washed with sat. Na2SO3 (aq.) solution, dried over MgSO4, filtered and then concentrated in vacuo to a yellow oil. Purification by flash chromatography (silica, 10% ethyl acetate in hexane) gave the title compound as a yellow oil.
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Synthesis routes and methods V

Procedure details

To a solution of 4-bromo-3-methyl-phenol (500 mg, 2.67 mmol, 1 eq.) in acetonitrile (5 mL) is added K2CO3 (1.47 g, 10.6 mmol, 4 eq.). The mixture is stirred for 30 minutes at room temperature. Iodomethane (493 mg, 1.3 eq) is then added dropwise via syringe and the mixture is stirred for 12 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over Na2SO4. After concentration, the residue is purified by silica gel column chromatography (5% EtOAc in hexanes) to give 1-Bromo-4-methoxy-2-methyl-benzene.
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Retrosynthesis Analysis

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